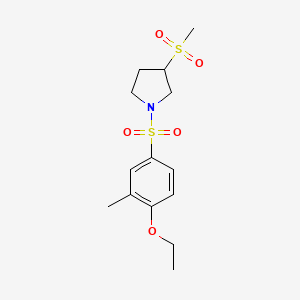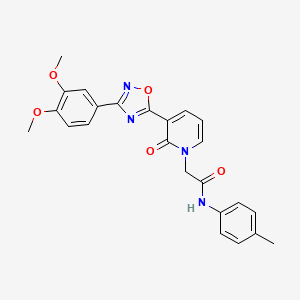![molecular formula C30H22Br2N4O B2595501 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 361160-44-3](/img/structure/B2595501.png)
6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22Br2N4O and its molecular weight is 614.341. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activities
- Synthesized derivatives of quinazoline, including structures similar to 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline, have shown antiviral activities. Specifically, compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antioxidant Activity
- Bromophenols, structurally related to the compound , isolated from marine red algae have demonstrated significant antioxidant activities. These compounds exhibit radical scavenging activity, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2011).
Synthesis and Characterization
- Research has been conducted on synthesizing and characterizing various derivatives of quinazoline, contributing to the understanding of their chemical properties and potential applications in various fields, such as medicinal chemistry (Fathalla et al., 2002).
Tubulin Polymerization Inhibition
- Certain quinazoline derivatives, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have been identified as tubulin inhibitors, suggesting their potential use in cancer treatment due to their antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
Antibacterial Activities
- Synthesized quinazoline derivatives have exhibited antibacterial activities. For example, a study on 6-bromoquinazolinone derivatives revealed their pharmacological importance, including anti-inflammatory, analgesic, and antibacterial activities (Rajveer et al., 2010).
Anticonvulsant Agents
- Research on fused pharmacophores of quinazolines has shown that certain derivatives are effective as anticonvulsant agents, indicating their potential use in treating seizures (Ugale et al., 2012).
Synthetic Methodologies
- Innovative synthetic methodologies have been developed for key intermediates in drug discoveries using compounds related to 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline. These methodologies aim to improve efficiency and yield in pharmaceutical research (Nishimura & Saitoh, 2016).
Propriétés
IUPAC Name |
6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N4O/c1-37-24-13-10-19(11-14-24)27-18-28(21-8-5-9-22(31)16-21)36(35-27)30-33-26-15-12-23(32)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWGJDFLTYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)Br)C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2595421.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2595422.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595429.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2595435.png)
![N-(2,4-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2595436.png)

![4-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2595438.png)
![2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2595439.png)
![2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2595440.png)
